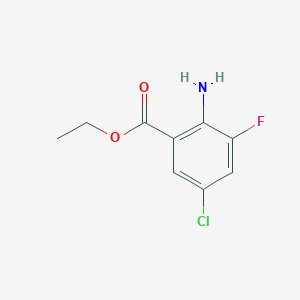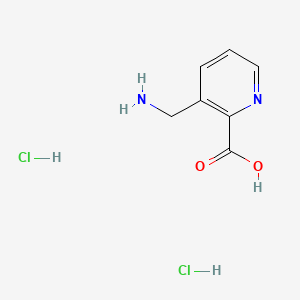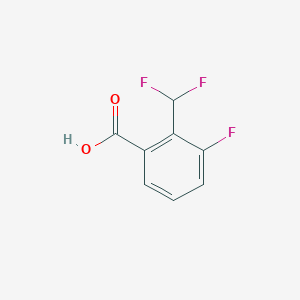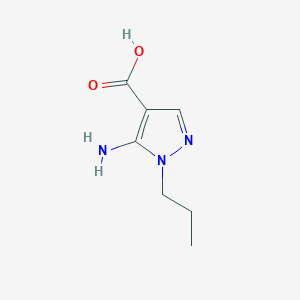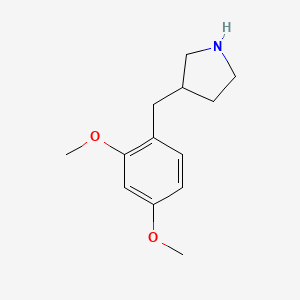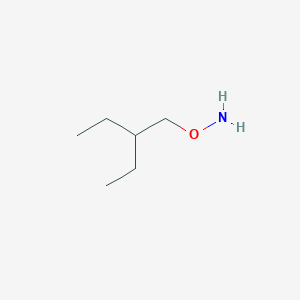
O-(2-ethylbutyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-ethylbutyl)hydroxylamine is a chemical compound belonging to the class of hydroxylamines, which are characterized by the presence of an -NH-OH group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(2-ethylbutyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar O-alkylation techniques. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-ethylbutyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields primary amines.
Substitution: Forms various O-alkylated or O-arylated hydroxylamines.
Applications De Recherche Scientifique
O-(2-ethylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-N, N-N, O-N, and S-N bonds.
Biology: Investigated for its potential role in biochemical pathways involving nitrogen compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(2-ethylbutyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic attack by various substrates. The molecular targets and pathways involved include the activation of nitrogen atoms and the stabilization of transition states during bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2-ethylbutyl)hydroxylamine is unique due to its specific alkyl substitution, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it offers different steric and electronic properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
854383-21-4 |
|---|---|
Formule moléculaire |
C6H15NO |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
O-(2-ethylbutyl)hydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-3-6(4-2)5-8-7/h6H,3-5,7H2,1-2H3 |
Clé InChI |
CIRJXCXETKZARV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


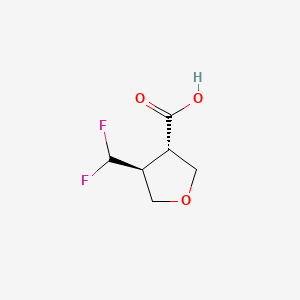
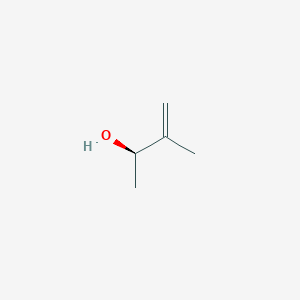
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
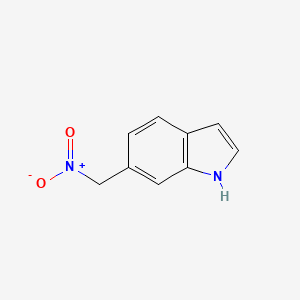
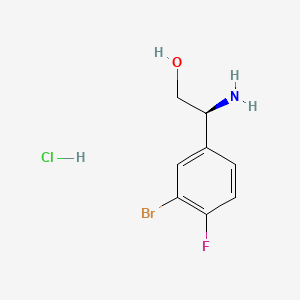
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
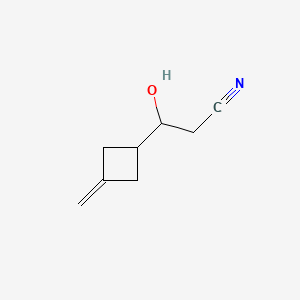
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
